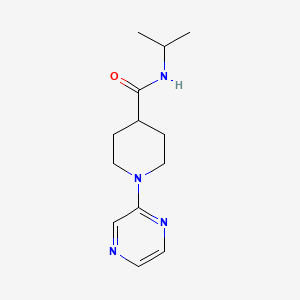
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
The synthesis of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 3-bromo-2-oxopyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-oxopyrrolidine-1-carboxylate: This compound lacks the bromine atom and may have different reactivity and biological activity.
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate: The presence of a chlorine atom instead of bromine can lead to different chemical properties and applications.
Benzyl 3-iodo-2-oxopyrrolidine-1-carboxylate: The iodine atom can impart unique reactivity compared to bromine.
Propiedades
Número CAS |
647013-65-8 |
|---|---|
Fórmula molecular |
C12H12BrNO3 |
Peso molecular |
298.13 g/mol |
Nombre IUPAC |
benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
BYYUOWJVCYCHNI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1Br)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
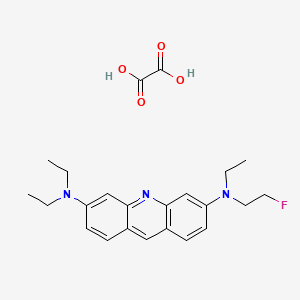


![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
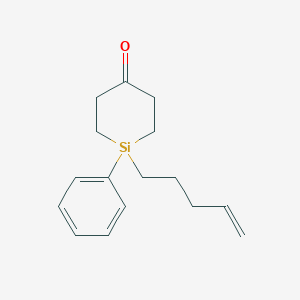
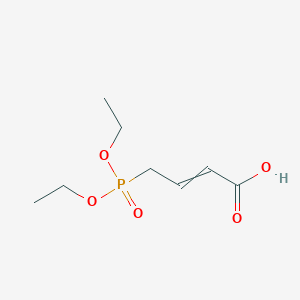
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
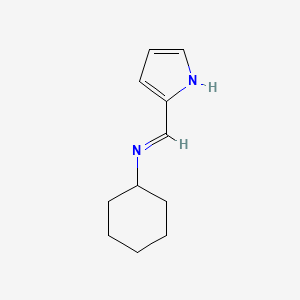
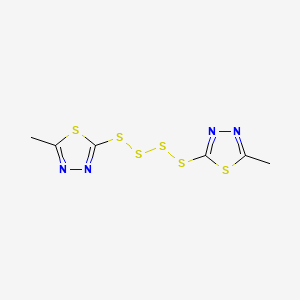
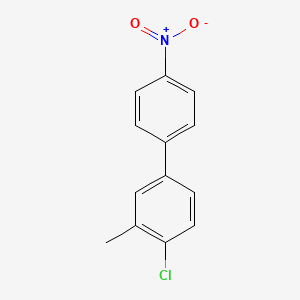
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
